
Di-desfluoro Ezetimibe
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-desfluoro Ezetimibe is a complex organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their biological activity and are often used as intermediates in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Di-desfluoro Ezetimibe typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Introduction of Substituents: The hydroxy and phenyl groups can be introduced through various substitution reactions, often using organometallic reagents such as Grignard reagents or organolithium compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxy groups in the compound can be oxidized to form ketones or aldehydes.
Reduction: The azetidinone ring can be reduced to form the corresponding amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
Introduction to Di-desfluoro Ezetimibe
This compound is a derivative of Ezetimibe, a cholesterol absorption inhibitor used primarily in the management of hyperlipidemia. Ezetimibe functions by selectively inhibiting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which plays a crucial role in the intestinal absorption of cholesterol and phytosterols. This compound has garnered attention due to its potential applications in various therapeutic areas, especially concerning lipid management and cardiovascular health.
Cholesterol Management
This compound is primarily utilized for its lipid-lowering properties. It is indicated for:
- Primary Hyperlipidemia : Used alone or in combination with statins to reduce total cholesterol, low-density lipoprotein cholesterol (LDL-C), and apolipoprotein B (Apo B).
- Mixed Hyperlipidemia : Effective when combined with fenofibrate to manage elevated cholesterol levels.
- Homozygous Familial Hypercholesterolemia : Used in conjunction with statins to achieve significant reductions in LDL-C levels .
Combination Therapies
The efficacy of this compound is enhanced when used in fixed-dose combinations with other lipid-lowering agents, such as statins. Studies have shown that these combinations can lead to:
- Improved patient adherence due to simplified dosing regimens.
- Greater reductions in LDL-C levels compared to monotherapy.
- Enhanced overall safety profiles .
Cardiovascular Disease Prevention
Research indicates that effective management of cholesterol levels using this compound may contribute to the prevention of cardiovascular diseases. The IMPROVE-IT trial highlighted that patients receiving combination therapy experienced better cardiovascular outcomes compared to those on statin monotherapy .
Potential Anti-inflammatory Effects
Emerging studies suggest that this compound may have anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation, such as atherosclerosis. This aspect is still under investigation but presents a promising area for future research.
Pharmacokinetics and Mechanism of Action
This compound operates at the brush border of the small intestine, where it inhibits the NPC1L1 protein, thereby reducing intestinal cholesterol absorption. This mechanism leads to decreased hepatic cholesterol stores and increased clearance from the bloodstream. The pharmacokinetic profile indicates that it does not require pancreatic function for its activity, making it suitable for a broader range of patients .
Table 1: Summary of Key Clinical Trials Involving this compound
Case Study Insights
A notable case study involved patients with homozygous familial hypercholesterolemia who were treated with this compound alongside atorvastatin. The results demonstrated a significant reduction in LDL-C levels by approximately 20%, showcasing its potency in severe dyslipidemia cases .
Mecanismo De Acción
The mechanism of action of Di-desfluoro Ezetimibe would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting their activity or altering their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
Penicillin: Another azetidinone with antibiotic properties.
Cephalosporins: A class of β-lactam antibiotics similar to penicillin.
Carbapenems: Broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
Di-desfluoro Ezetimibe is unique due to its specific substituents and stereochemistry, which may confer distinct biological activity and chemical reactivity compared to other azetidinones.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for characterizing the structural and physicochemical properties of Di-desfluoro Ezetimibe in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm structural integrity and purity. For physicochemical properties (e.g., solubility, stability), employ differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). Validate methods per ICH guidelines, ensuring reproducibility across multiple batches .
Q. How do synthesis pathways for this compound influence the formation of related substances, and what strategies mitigate these impurities?
- Methodological Answer : Synthetic routes involving azetidinone intermediates (common in Ezetimibe derivatives) often generate byproducts like oxidation or hydrolysis products. Optimize reaction conditions (e.g., temperature, catalysts) and employ Quality by Design (QbD) principles to identify critical process parameters. Use forced degradation studies under acidic, basic, oxidative, and photolytic conditions to predict impurity profiles .
Q. What pharmacological mechanisms differentiate this compound from its parent compound, Ezetimibe, in cholesterol absorption inhibition?
- Methodological Answer : Conduct in vitro assays using Caco-2 cell models to compare binding affinity to NPC1L1 transporters. Validate findings with in vivo rodent studies measuring fecal cholesterol excretion. Structural differences (e.g., absence of fluorine groups) may alter pharmacokinetics, requiring comparative bioavailability studies .
Advanced Research Questions
Q. How can researchers design robust stability studies to assess this compound’s degradation kinetics under varying environmental conditions?
- Methodological Answer : Apply QbD principles to design accelerated stability tests (40°C/75% RH) and long-term studies (25°C/60% RH). Use response surface methodology (RSM) to model degradation pathways and identify critical factors (e.g., pH, excipient interactions). Analyze degradation products via ultra-HPLC (UHPLC) with photodiode array detection .
Q. What statistical approaches resolve contradictions in clinical data regarding this compound’s efficacy in secondary cardiovascular prevention?
- Methodological Answer : Perform meta-analyses of randomized controlled trials (RCTs) using fixed-effects or random-effects models to account for heterogeneity. Stratify data by patient subgroups (e.g., diabetes status, baseline LDL-C levels) to identify confounding variables. Reference the IMPROVE-IT trial framework, which evaluated total cardiovascular events rather than first-event outcomes .
Q. How do researchers optimize chromatographic separation of this compound from co-eluting degradation products in complex matrices?
- Methodological Answer : Utilize DryLab® software to simulate chromatographic behavior under varying mobile-phase compositions (e.g., acetonitrile:buffer ratios) and column temperatures. Apply linear solvent strength (LSS) models to predict retention times and critical resolution values. Validate methods using robustness testing per ICH Q2(R1) .
Q. Methodological Guidance for Data Interpretation
Q. What frameworks are recommended for formulating hypothesis-driven research questions on this compound’s therapeutic potential?
- Methodological Answer : Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define scope. For example: “In hypercholesterolemic patients (P), does this compound (I) compared to Ezetimibe (C) reduce LDL-C levels by ≥15% over 12 weeks (O)?” .
Q. How should contradictory findings between in vitro and in vivo studies on this compound’s metabolic stability be addressed?
Propiedades
Número CAS |
1251741-03-3 |
---|---|
Fórmula molecular |
C24H23NO3 |
Peso molecular |
373.4 g/mol |
Nombre IUPAC |
(3R,4S)-4-(4-hydroxyphenyl)-3-[(3S)-3-hydroxy-3-phenylpropyl]-1-phenylazetidin-2-one |
InChI |
InChI=1S/C24H23NO3/c26-20-13-11-18(12-14-20)23-21(15-16-22(27)17-7-3-1-4-8-17)24(28)25(23)19-9-5-2-6-10-19/h1-14,21-23,26-27H,15-16H2/t21-,22+,23-/m1/s1 |
Clave InChI |
IJEWIYYVWUMFCU-XPWALMASSA-N |
SMILES |
C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
SMILES isomérico |
C1=CC=C(C=C1)[C@H](CC[C@@H]2[C@H](N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
SMILES canónico |
C1=CC=C(C=C1)C(CCC2C(N(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.